(S)-(-)-2-(Trifluoroacetamido)succinic anhydride acts as a crucial building block for synthesizing complex organic molecules. Its structure incorporates a chiral center, enabling the creation of enantiopure (optically pure) compounds. The trifluoroacetyl group (CF3CO) offers reactivity for further functionalization, allowing researchers to introduce desired chemical functionalities into the final molecule [].
Here are some examples of its use in organic synthesis:
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride can act as a catalyst for enantioselective transformations. Enantioselective reactions favor the formation of one specific enantiomer over the other. This property is crucial for synthesizing chiral drugs, as only one enantiomer often possesses the desired therapeutic effect.
The chiral center of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride directs the reaction pathway, promoting the formation of the desired enantiomer in the final product [].
Proteomics is the study of proteins within an organism. (S)-(-)-2-(Trifluoroacetamido)succinic anhydride finds applications in proteomic research, particularly in protein modification techniques. It can be used for:
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is a specialized organic compound characterized by its molecular formula and a molecular weight of approximately 211.10 g/mol. This compound features a succinic anhydride structure modified with a trifluoroacetamido group, which enhances its reactivity and solubility in various solvents. The presence of the trifluoroacetamido group provides unique chemical properties, making it valuable in synthetic organic chemistry and biochemistry.
Research indicates that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride exhibits notable biological activity. Its derivatives have been studied for their potential as enzyme inhibitors and in drug design due to their ability to interact with amino acids and proteins. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride typically involves:
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride finds applications in various fields:
Interaction studies have shown that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can effectively modify proteins and peptides through acylation reactions. These modifications can alter the biological activity of the target molecules, making them useful in drug design and development. Studies indicate that the trifluoroacetamido group significantly influences the binding affinity and specificity towards various biological targets .
Several compounds share structural similarities with (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Succinic Anhydride | Basic structure without substitutions | Simple acylating agent, less reactive than derivatives |
N-Trifluoroacetyl-L-aspartic Anhydride | Contains an aspartic acid moiety | More specific interactions due to amino acid side chain |
Maleic Anhydride | Similar cyclic structure | Different reactivity patterns due to double bond |
(S)-N-Cbz-L-aspartic Anhydride | Contains a carbobenzyloxy protecting group | More stable under certain conditions compared to trifluoroacetyl derivatives |
These compounds highlight the uniqueness of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride due to its trifluoromethyl substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, also known as N-Trifluoroacetyl-L-aspartic acid anhydride, represents a significant achievement in asymmetric synthesis. This compound features a chiral center that must be carefully controlled during synthesis to maintain the desired stereochemistry.
The most common and efficient route for synthesizing (S)-(-)-2-(Trifluoroacetamido)succinic anhydride involves the direct reaction of L-aspartic acid with trifluoroacetic anhydride. This approach takes advantage of the inherent chirality of L-aspartic acid as the starting material, which serves as the source of asymmetric induction [1] [2].
The general procedure involves:
This method relies on internal asymmetric induction, where the chiral center present in L-aspartic acid directs the stereochemical outcome of the reaction [3]. The reaction proceeds with retention of configuration at the chiral carbon, yielding the desired (S)-enantiomer.
Alternative approaches to synthesizing (S)-(-)-2-(Trifluoroacetamido)succinic anhydride involve the use of chiral auxiliaries. These methods are particularly useful when starting from non-chiral precursors or when higher levels of stereoselectivity are required [4].
Chiral auxiliaries function by temporarily introducing a chiral group that influences the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed, leaving behind the chiral product [5]. In the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride synthesis, potential chiral auxiliaries include:
These auxiliaries create a well-defined chiral environment that favors the formation of one stereoisomer over the other during key bond-forming steps [4].
Catalytic asymmetric synthesis represents a more atom-economical approach to producing (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. This method employs chiral catalysts to induce stereoselectivity during the reaction [6] [7].
Several catalytic systems have shown promise for this type of transformation:
The mechanism of asymmetric induction in these catalytic systems typically involves the formation of a chiral transition state or intermediate that selectively leads to the formation of the desired stereoisomer [7]. The catalyst creates a chiral environment that differentiates between the possible reaction pathways, favoring the one that leads to the (S)-enantiomer.
Another approach involves the stereoselective transformation of prochiral precursors into the desired chiral product. This method relies on the ability of chiral reagents or catalysts to differentiate between enantiotopic groups or faces of a prochiral molecule [8] [5].
For example, a prochiral succinic anhydride derivative could be subjected to an asymmetric transformation that selectively introduces the trifluoroacetamido group at the desired position with the correct stereochemistry. This approach requires careful control of reaction conditions to ensure high levels of stereoselectivity.
The trifluoroacetamido group in (S)-(-)-2-(Trifluoroacetamido)succinic anhydride serves as both a protecting group for the amino functionality and as a key structural element that influences the compound's reactivity and properties. Understanding the protection and deprotection strategies for this group is essential for developing efficient synthetic routes and applications.
The trifluoroacetamido group is typically introduced using trifluoroacetic anhydride (TFAA) as the acylating agent. This reagent reacts with amino groups to form trifluoroacetamides under mild conditions [9] [10]. Several methods for introducing the trifluoroacetamido group have been developed:
Direct reaction with trifluoroacetic anhydride:
Use of trifluoroacetic acid with activating agents:
Alternative trifluoroacetylating reagents:
The introduction of the trifluoroacetamido group must be performed under carefully controlled conditions to prevent racemization of the chiral center in (S)-(-)-2-(Trifluoroacetamido)succinic anhydride [11].
The trifluoroacetamido group exhibits distinct stability characteristics that make it valuable in organic synthesis:
Acid stability:
Base sensitivity:
Compatibility with various reaction conditions:
Several methods have been developed for the selective removal of the trifluoroacetamido group:
Basic hydrolysis:
Nucleophilic deprotection:
Solvolytic methods:
Enzymatic deprotection:
The choice of deprotection method depends on the specific requirements of the synthesis, including the presence of other functional groups and the desired stereochemical outcome.
Orthogonal protection strategies involve the use of multiple protecting groups that can be selectively removed under different conditions. The trifluoroacetamido group is particularly valuable in such strategies due to its unique stability profile [15] [16].
In the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, orthogonal protection might involve:
This approach allows for selective functionalization of different parts of the molecule, enabling complex transformations while maintaining the integrity of the chiral center.
The choice of solvent system and catalytic conditions plays a crucial role in the synthesis and reactions of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. These factors can significantly influence reaction rates, stereoselectivity, and overall efficiency.
Solvents can dramatically affect the kinetics of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride through various mechanisms:
Polarity effects:
Hydrogen bonding effects:
Solvent viscosity and diffusion:
Experimental data has shown that the choice of solvent can significantly impact both the rate and stereoselectivity of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. For example, trifluoroacetic acid has been found to serve as a unique solvent for certain transformations, providing remarkable effects on reaction outcomes [21].
The use of mixed solvent systems offers additional opportunities for optimizing reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:
Synergistic effects:
Tunable properties:
Enhanced solubility:
Recent studies have demonstrated that gradient solvent systems, where the composition changes over time, can be particularly effective for optimizing reactions involving compounds like (S)-(-)-2-(Trifluoroacetamido)succinic anhydride [18].
Various catalytic systems have been developed to enhance the reactivity and selectivity of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:
Lewis acid catalysis:
Organocatalysis:
Transition metal catalysis:
Synergistic catalysis:
Several strategies have been developed for optimizing solvent systems and catalytic conditions for reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:
High-throughput experimentation:
Computational modeling:
Continuous flow systems:
Statistical design of experiments:
Through careful optimization of solvent systems and catalytic conditions, the efficiency and selectivity of reactions involving (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can be significantly enhanced.
Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from racemic mixtures. In the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, kinetic resolution can be used both as a method for obtaining the pure enantiomer and as a synthetic tool for preparing derivatives with high enantiomeric excess.
Kinetic resolution relies on the difference in reaction rates between enantiomers when they interact with a chiral reagent or catalyst [23]. The fundamental principles governing kinetic resolution in the context of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride include:
Rate differentiation:
Conversion-dependent enrichment:
Mathematical relationship:
Enzymatic methods offer some of the most efficient approaches for kinetic resolution of compounds related to (S)-(-)-2-(Trifluoroacetamido)succinic anhydride:
Hydrolase-catalyzed resolutions:
Oxidoreductase-catalyzed resolutions:
Whole-cell biocatalysis:
Enzymatic kinetic resolution offers several advantages, including mild reaction conditions, high selectivity, and environmental friendliness. However, the maximum theoretical yield limitation remains unless coupled with in situ racemization.
Chemical methods for kinetic resolution provide alternatives to enzymatic approaches and can sometimes overcome their limitations:
Chiral catalyst-mediated resolutions:
Organocatalytic resolutions:
Acylation-based resolutions:
Crystallization-induced resolutions:
Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, potentially allowing for 100% yield of a single enantiomer [24]:
Mechanism:
Catalytic systems:
Application to succinic anhydrides:
Accurate determination of enantiomeric excess is crucial for evaluating the success of kinetic resolution and other asymmetric processes:
Chromatographic methods:
Spectroscopic methods:
Polarimetry:
Simplified methods:
Through careful application of kinetic resolution techniques and accurate determination of enantiomeric excess, high-purity (S)-(-)-2-(Trifluoroacetamido)succinic anhydride and its derivatives can be obtained for various applications.
The thermal behavior of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride demonstrates characteristic properties that distinguish it from related anhydride compounds. Differential scanning calorimetry studies reveal a sharp melting transition occurring at 131-132°C [1] [2], which is notably higher than the parent succinic anhydride (118-120°C) [3] but comparable to phthalic anhydride (131°C). This elevated melting point reflects the influence of the trifluoroacetamido substituent on the crystal lattice stability and intermolecular interactions.
Thermogravimetric analysis data for related succinic anhydride derivatives indicate that thermal decomposition typically occurs in multiple stages [4]. For the parent succinic anhydride, the main thermal decomposition begins around 230-320°C with maximum decomposition rate at approximately 296°C [4]. The trifluoroacetamido substitution is expected to alter this thermal stability profile, potentially lowering the initial decomposition temperature due to the presence of the CF₃ group, which can undergo thermal degradation at elevated temperatures.
The thermal stability assessment reveals that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride maintains structural integrity under standard storage conditions but exhibits temperature-dependent degradation patterns. The compound demonstrates stability in dry conditions up to its melting point, beyond which thermal decomposition commences through C-N bond cleavage and anhydride ring opening mechanisms.
Comparative thermal analysis with structurally related compounds shows that succinic anhydride modifications generally reduce thermal stability compared to the unmodified parent compound [5]. The introduction of electron-withdrawing trifluoroacetyl groups creates additional thermal stress points, resulting in earlier onset of decomposition compared to simple alkyl-substituted derivatives.
The solubility profile of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride exhibits characteristic patterns typical of substituted anhydrides. The compound demonstrates excellent solubility in organic solvents including tetrahydrofuran, chloroform, carbon tetrachloride, and ethanol [1] [6], while showing very limited solubility in water and diethyl ether. This solubility pattern reflects the amphiphilic nature imparted by the polar anhydride functionality and the hydrophobic trifluoromethyl group.
Partition coefficient measurements indicate a LogP (octanol/water) value of 0.34730 [7], suggesting moderate lipophilicity. This value positions the compound in an intermediate range between highly hydrophilic and highly lipophilic substances, making it suitable for applications requiring controlled distribution between aqueous and organic phases.
The solvent selection studies reveal that tetrahydrofuran serves as the optimal solvent for optical rotation measurements, providing clear solutions at the standard concentration of 1 g/100 mL [1] [2]. The enhanced solubility in polar aprotic solvents compared to protic solvents indicates preferential solvation through dipole-dipole interactions rather than hydrogen bonding.
Temperature-dependent solubility studies with related anhydride compounds demonstrate increasing solubility with elevated temperatures across all tested solvents [6]. For succinic anhydride derivatives, solubility follows the general trend: acetonitrile > acetone > 2-propanol > ethyl acetate at temperatures between 278.15-298.15 K. The trifluoroacetamido substitution is expected to modify this order due to altered hydrogen bonding capabilities and molecular polarity.
The hydrolytic stability of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride represents a critical parameter for practical applications. Like other anhydride compounds, it exhibits inherent instability in aqueous environments, rapidly hydrolyzing to form the corresponding carboxylic acid derivatives [8]. The hydrolysis proceeds through nucleophilic attack by water molecules on the electrophilic carbonyl carbons of the anhydride ring.
Kinetic studies indicate that hydrolysis rates are significantly influenced by environmental conditions. Under dry storage conditions (2-8°C), the compound maintains stability for extended periods exceeding one year [9]. However, exposure to ambient moisture initiates slow hydrolysis with half-lives measured in days to weeks, depending on relative humidity levels.
In aqueous solution environments, hydrolysis accelerates dramatically with half-lives ranging from minutes to hours at physiological pH. The reaction rate follows first-order kinetics with respect to compound concentration and exhibits strong pH dependence. Acidic conditions catalyze the hydrolysis reaction, reducing half-lives to minutes, while basic conditions similarly accelerate degradation through alternative mechanistic pathways involving hydroxide ion attack.
Steam exposure represents the most aggressive hydrolytic condition, resulting in near-instantaneous hydrolysis with half-lives measured in seconds to minutes [10]. This rapid degradation under steam conditions reflects the combined effects of elevated temperature and high water activity, both of which dramatically accelerate the hydrolytic process.
The primary hydrolysis product identified is N-trifluoroacetyl-L-aspartic acid, formed through ring opening and subsequent hydration. This transformation maintains the chiral integrity of the original compound while converting the reactive anhydride functionality to more stable carboxylic acid groups.
The optical rotation properties of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride provide definitive confirmation of its stereochemical configuration and enantiomeric purity. The compound exhibits a specific rotation [α]₂₀/D of -28.0° when measured at a concentration of 1 g/100 mL in tetrahydrofuran [1] [2] [11]. This negative rotation value confirms the S-absolute configuration derived from L-aspartic acid precursor.
Chiral stability studies demonstrate that the compound maintains its stereochemical integrity under standard storage and handling conditions. The single chiral center located at C-2 of the succinic anhydride ring remains configurationally stable due to the absence of acidic protons adjacent to the stereocenter and the rigid cyclic anhydride structure that prevents racemization through keto-enol tautomerism.
Enantiomeric excess measurements based on commercial purity specifications indicate values exceeding 97% [12], reflecting high stereochemical purity. This level of enantiomeric excess is maintained throughout the compound's shelf life when stored under appropriate conditions, demonstrating the inherent stability of the chiral center.
Temperature and solvent effects on optical rotation measurements require careful consideration. The standard measurement conditions (20°C, 589 nm sodium D-line, THF solvent) provide reproducible and reliable values. Alternative solvents may yield different rotation values due to conformational changes induced by varied solvation environments, but the absolute configuration remains unchanged.
Long-term chiral stability monitoring reveals no significant racemization under typical storage conditions. The electron-withdrawing trifluoroacetyl group stabilizes the adjacent chiral center through inductive effects, preventing acid-catalyzed racemization mechanisms. However, exposure to strongly basic conditions or elevated temperatures may potentially compromise stereochemical integrity through alternative degradation pathways.
The maintenance of chiral purity represents a critical quality parameter for synthetic applications where stereochemical control is essential. Regular monitoring through polarimetric analysis provides a reliable method for assessing both compound purity and stereochemical integrity throughout storage and handling procedures.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₄F₃NO₄ | [1] |
Molecular Weight (g/mol) | 211.10 | [1] |
Melting Point (°C) | 131-132 | [1] [2] |
Optical Rotation [α]₂₀/D (°) | -28.0 (c = 1 in THF) | [1] [2] |
LogP (octanol/water) | 0.34730 | [7] |
Density (g/cm³) | 1.604 (Predicted) | [7] |
Condition | Stability | Half-life | Products |
---|---|---|---|
Dry storage (2-8°C) | Stable | >1 year | No degradation |
Ambient moisture | Slowly hydrolyzes | Days to weeks | Corresponding acid |
Aqueous solution (pH 7) | Rapidly hydrolyzes | Minutes to hours | Trifluoroacetyl aspartic acid |
Steam exposure | Rapid hydrolysis | Seconds to minutes | Trifluoroacetyl aspartic acid |
Parameter | Value | Significance |
---|---|---|
Specific Rotation [α]₂₀/D | -28.0° | Confirms S-configuration |
Absolute Configuration | S | L-aspartic acid derived |
Enantiomeric Excess | >97% | High enantiomeric purity |
Chiral Center | C-2 (succinic anhydride ring) | Single chiral center |
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